molecular formula C25H35N3O3S B14991648 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-[4-(pentyloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-[4-(pentyloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Cat. No.: B14991648
M. Wt: 457.6 g/mol
InChI Key: MFRUQQALSQCUOW-UHFFFAOYSA-N
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Description

1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines This compound is characterized by its unique structure, which includes a dimethyloxane ring, a pentyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps. One of the key starting materials is 2,2-dimethyloxane-4-carbaldehyde, which reacts with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate . This intermediate undergoes further reactions, including alkylation with isopropylmagnesium bromide and elimination of the ester group, to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and oxane rings.

Common Reagents and Conditions

Common reagents used in these reactions include isopropylmagnesium bromide for alkylation, potassium hydroxide for elimination reactions, and sodium tetrahydroborate for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction with LiAlH4 can yield secondary amines, while oxidation can produce corresponding oxides .

Scientific Research Applications

1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its combination of the dimethyloxane ring, pentyl group, and phenyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H35N3O3S

Molecular Weight

457.6 g/mol

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-3-methyl-4-(4-pentoxyphenyl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C25H35N3O3S/c1-5-6-7-13-30-20-10-8-18(9-11-20)23-22-17(2)27-28(24(22)26-21(29)16-32-23)19-12-14-31-25(3,4)15-19/h8-11,19,23H,5-7,12-16H2,1-4H3,(H,26,29)

InChI Key

MFRUQQALSQCUOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(N=C3C)C4CCOC(C4)(C)C

Origin of Product

United States

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